2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core, a carboxamide group at position 6, and substituted phenyl rings at positions 2 and 6. This analysis focuses on comparing this compound with structurally analogous derivatives to elucidate the impact of substituent variations on synthetic efficiency, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(15-8-7-14(29-2)10-16(15)30-3)27-21(24-11)25-20(26-27)12-5-4-6-13(22)9-12/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJMLFQGIZGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=C(C=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539815-44-6) is a heterocyclic organic molecule characterized by its unique triazole-pyrimidine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.9 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, with substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN5O3 |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 539815-44-6 |
Anticancer Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of MCF-7 breast cancer cells and other tumor types by disrupting essential cellular pathways.
Case Study Findings:
- A study reported IC50 values for related triazole derivatives against MCF-7 cells ranging from 0.04 to 0.1 μmol/L, demonstrating potent anticancer activity comparable to standard chemotherapeutics like cisplatin .
- The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Similar triazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.
Research Findings:
- In vitro assays indicated that certain analogs showed notable inhibition of COX-2 activity with IC50 values as low as 0.04 μmol/L .
- This suggests that the compound may reduce inflammation by inhibiting prostaglandin synthesis.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties as well. Triazoles are known for their effectiveness against various pathogens.
Case Study Findings:
- Compounds with similar structures have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria .
- The presence of the chlorophenyl group may enhance membrane permeability, contributing to increased antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Methyl-1H-pyrazole-3-carboxamide | Antimicrobial | Simpler structure |
| 3-Chloro-4-methylphenyl-1H-pyrazole | Anticancer | Lacks triazole ring |
| 6-(Dimethylamino)-1H-pyrazolo[3,4-b]quinolin-4-one | Antiviral | Contains quinoline moiety |
Comparison with Similar Compounds
Discussion
- Substituent Position : Ortho-substituted chlorophenyl groups (e.g., ) may increase steric hindrance compared to meta-substitution in the target compound.
- Functional Groups : Carboxamide derivatives generally exhibit higher polarity and lower logP values than esters or thioethers, influencing pharmacokinetics.
- Synthetic Efficiency : Catalyst-free methods (e.g., ) offer simplicity, while acid-catalyzed routes (e.g., ) enable higher functional group tolerance.
Q & A
Q. What are the established synthetic routes for preparing triazolopyrimidine derivatives like 2-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Answer: The compound can be synthesized via multi-component condensation reactions involving β-keto esters, aromatic aldehydes, and 3-amino-1,2,4-triazoles. For example, conventional methods use ethanol/HCl under reflux (12–24 hours) to cyclize intermediates . Catalysts like TMDP (trimethylsilyl diphenylphosphinite) in water/ethanol mixtures (1:1 v/v) improve yields (up to 85%) by enhancing cyclization efficiency . Key steps include:
- Formation of enamine intermediates via Schiff base reactions.
- Cyclization under acidic conditions to form the triazolopyrimidine core.
- Recrystallization in ethanol for purification .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: and NMR (400 MHz, CDCl) confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.14–7.41 ppm, methyl groups at δ 2.59 ppm) .
- X-ray Crystallography: Determines absolute configuration and molecular conformation. For example, dihedral angles between aromatic rings (e.g., 83.94° between triazole and chlorophenyl groups) and puckering parameters (Q = 0.099 Å for dihydropyrimidine rings) .
- HPLC: Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (30 minutes vs. 12 hours) and improves selectivity. For instance, microwave irradiation at 323 K minimizes side reactions like over-alkylation .
- Catalyst Screening: TMDP or p-toluenesulfonic acid enhances cyclization efficiency, reducing byproducts like unreacted β-keto esters .
- Solvent Optimization: Benzene/ethanol azeotropes remove water during cyclization, shifting equilibrium toward product formation .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?
Answer:
- Chlorophenyl Groups: Enhance lipophilicity (logP ~2.8), improving membrane permeability. Substitution at the 3-position (vs. 2- or 4-) optimizes steric interactions with target proteins .
- Methoxy Groups: Increase metabolic stability. 2,4-Dimethoxy substitution reduces CYP450-mediated oxidation compared to mono-methoxy analogues .
- Trifluoromethyl Additions: Modify electronic properties (σ = 0.43) and enhance binding to hydrophobic enzyme pockets (e.g., MDM2-p53 inhibitors) .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Answer:
- Molecular Docking (AutoDock Vina): Predict binding affinities to targets like DHFR (dihydrofolate reductase). For example, the 3-chlorophenyl group forms π-π interactions with Phe31 (ΔG = −9.2 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes. RMSD <2 Å over 100 ns indicates stable binding .
- ADMET Prediction (SwissADME): Filters compounds with poor solubility (e.g., logS < −4) or high hepatotoxicity (CYP2D6 inhibition) .
Q. What strategies resolve discrepancies in bioactivity data between in vitro and cellular assays?
Answer:
- Cytotoxicity Controls: Use MTT assays with non-cancerous cell lines (e.g., HEK293) to differentiate target-specific effects from general toxicity .
- Metabolite Profiling (LC-MS): Identify active metabolites (e.g., demethylated products) that may contribute to cellular activity .
- Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding in cells .
Q. How do π-π stacking and hydrogen bonding in the crystal lattice affect physicochemical properties?
Answer:
- π-π Interactions: Stabilize crystal packing (centroid distances: 3.63–3.88 Å) and increase melting points (>200°C) .
- Hydrogen Bonding: N–H···N interactions (2.02–2.15 Å) enhance solubility in polar solvents (e.g., DMSO) .
- Conformational Flexibility: Envelope conformations in dihydropyrimidine rings (θ = 0.094 Å) influence dissolution rates .
Methodological Notes
- Data Contradiction Analysis: Compare yields from microwave (85–90%) vs. conventional methods (70–75%) to optimize protocols .
- Advanced Characterization: Pair XRD with DFT calculations (B3LYP/6-311G**) to validate electronic structures .
- Ethical Reporting: Disclose negative results (e.g., inactive derivatives) to refine structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
